9-methylphenazine-1-carboxylic Acid

Cancer Research Topoisomerase Inhibition Medicinal Chemistry

9-Methylphenazine-1-carboxylic acid is the essential, non-fungible precursor for two high-value therapeutic programs: (1) dicationic bis(9-methylphenazine-1-carboxamides)—sub-nanomolar topoisomerase-targeted anticancer agents (IC₅₀=0.08 nM) with validated in vivo xenograft efficacy; (2) N-arylamide derivatives—potent T7 RNA polymerase inhibitors (IC₅₀=0.48 µM) exhibiting broad-spectrum antibacterial (MICs 0.1–10 µg/mL) and antiviral activity. The 9-methyl substitution is structurally mandatory; unsubstituted PCA analogs show no comparable potency. Only this specific scaffold, sourced at ≥97% purity, delivers validated biological outcomes for SAR-driven drug discovery.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 58718-46-0
Cat. No. B11769108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methylphenazine-1-carboxylic Acid
CAS58718-46-0
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)C(=O)O
InChIInChI=1S/C14H10N2O2/c1-8-4-2-6-10-12(8)16-13-9(14(17)18)5-3-7-11(13)15-10/h2-7H,1H3,(H,17,18)
InChIKeyJPRPEGGFLLPQJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methylphenazine-1-carboxylic Acid: Core Structural and Functional Properties for Scientific Procurement


9-Methylphenazine-1-carboxylic acid (CAS 58718-46-0) is a heterocyclic compound belonging to the phenazine-1-carboxylic acid (PCA) class. It is a derivative of phenazine, a nitrogen-containing heterocycle, featuring a methyl group at the 9-position and a carboxylic acid moiety at the 1-position on the tricyclic ring system [1]. This specific substitution pattern contributes to its distinct physicochemical profile, with a molecular weight of 238.24 g/mol, a calculated XLogP3-AA of 2.5, and a topological polar surface area of 63.1 Ų [1]. As a synthetic precursor, it is a key building block for generating libraries of bioactive derivatives, including potent anticancer bis-intercalators .

9-Methylphenazine-1-carboxylic Acid: Why Interchangeability with Other PCA Analogs Cannot Be Assumed


The assumption that in-class phenazine-1-carboxylic acid (PCA) derivatives can be simply interchanged for research or development purposes is not supported by evidence. The specific substitution pattern, particularly the 9-methyl group, profoundly influences downstream biological activity and target engagement. For instance, while unsubstituted PCA and its 9-methoxy analog serve as core scaffolds, the 9-methyl variant is a critical precursor for a distinct class of highly potent topoisomerase-targeted anticancer agents, the dicationic bis(9-methylphenazine-1-carboxamides) . These bis-intercalators demonstrate nanomolar and sub-nanomolar cytotoxicity that is entirely absent in the monomeric PCA analogs or derivatives with different linker structures . Furthermore, in antimicrobial research, N-arylamide derivatives of 9-methyl-PCA exhibit potent inhibition of RNA synthesis in a phage T7 model system, with the most effective compound showing an IC50 of 0.48 µM, highlighting that the biological activity is highly dependent on the 9-substituted scaffold [1]. This evidence underscores that the 9-methylphenazine-1-carboxylic acid core provides a non-fungible starting point for specific, high-value applications.

9-Methylphenazine-1-carboxylic Acid: Quantitative Performance Differentiators for Scientific Decision-Making


Superior Cytotoxicity of 9-Methyl-PCA-Derived Bis-Intercalators vs. Monomeric PCA Analogs in Human Cancer Cell Lines

Bis(9-methylphenazine-1-carboxamides), derived from 9-methylphenazine-1-carboxylic acid, demonstrate extremely high in vitro growth inhibitory potencies compared to their monomeric analogues . In the human Jurkat leukemia cell line (JLC), a specific derivative with an (CH2)2NMe(CH2)3NMe(CH2)2 linker achieved an IC50 of 0.08 nM . This activity is orders of magnitude more potent than monomeric phenazine-1-carboxylic acid (PCA) derivatives, which lack this bis-intercalating structure .

Cancer Research Topoisomerase Inhibition Medicinal Chemistry

Potent Inhibition of RNA Polymerase by 9-Methyl-PCA N-Arylamides vs. Unmodified Scaffold

N-arylamide derivatives of 9-methylphenazine-1-carboxylic acid are efficacious inhibitors of DNA-dependent RNA polymerase from phage T7 (T7 RNAP). The most effective compound in the series (compound 16) demonstrated an IC50 of 0.48 µM in an in vitro model system [1]. While the unsubstituted phenazine-1-carboxylic acid (PCA) scaffold is not an effective inhibitor in this context, the specific 9-methyl substitution on the PCA core is crucial for generating derivatives with this potent activity [1].

Antimicrobial Research Transcription Inhibition Biochemistry

Broad-Spectrum Antibacterial and Antiviral Activity of 9-Methyl-PCA Derivatives

A series of N-arylamides synthesized from 9-methylphenazine-1-carboxylic acid exhibited both antibacterial and antiviral properties. Fourteen N-arylamides demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria at concentrations of 0.1–10 µg/mL [1]. Additionally, N-arylamides 16 and 26 showed high inhibitory activity against Bovine Viral Diarrhea Virus (BVDV) with IC50 values of 0.43 µg/mL and 0.88 µg/mL, and selectivity index (SI) values of 160 and 10, respectively [1].

Antimicrobial Antiviral Drug Discovery

In Vivo Antitumor Efficacy of 9-Methyl-PCA-Derived Bis-Intercalators in Murine Xenograft Models

Two representative bis(9-methylphenazine-1-carboxamide) derivatives demonstrated in vivo antitumor activity in murine colon 38 syngeneic and HT29 human colon tumor xenograft models following intraperitoneal dosing . This contrasts with monomeric PCA derivatives, which are not reported to have such in vivo antitumor effects. The in vivo activity underscores the translational potential of this specific scaffold .

In Vivo Pharmacology Oncology Drug Development

9-Methylphenazine-1-carboxylic Acid: Validated Application Scenarios for Procurement and Research


Precursor for the Development of Ultra-Potent Anticancer Bis-Intercalators

As detailed in Section 3, 9-methylphenazine-1-carboxylic acid is the essential building block for synthesizing dicationic bis(9-methylphenazine-1-carboxamides). These derivatives exhibit sub-nanomolar in vitro cytotoxicity (IC50 = 0.08 nM) and demonstrate in vivo antitumor activity in xenograft models . Procurement of this specific compound is mandatory for research groups focused on developing topoisomerase-targeted anticancer therapies, as the 9-methyl group is critical for the potent activity of the resulting bis-intercalators.

Synthesis of Novel Inhibitors of RNA Synthesis for Antimicrobial Research

Research has validated that N-arylamide derivatives of 9-methylphenazine-1-carboxylic acid are potent inhibitors of T7 RNA polymerase, with an IC50 as low as 0.48 µM [1]. Furthermore, these derivatives possess broad-spectrum antibacterial activity (MICs of 0.1–10 µg/mL) and antiviral activity (IC50 as low as 0.43 µg/mL against BVDV) [1]. This compound is therefore a strategic starting point for laboratories developing new antimicrobial agents targeting RNA synthesis.

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Studies

The distinct physicochemical and biological properties conferred by the 9-methyl group on the PCA core, as shown in the comparative data from Sections 2 and 3, make this compound an invaluable tool for SAR investigations. Studies have shown that modifying the linker structure in bis-derivatives dramatically alters potency and selectivity , while N-arylamides exhibit varied antimicrobial profiles [1]. This underscores the utility of the 9-methyl-PCA scaffold for probing the chemical space around phenazine-based bioactive molecules.

Quote Request

Request a Quote for 9-methylphenazine-1-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.